molecular formula C10H14ClNO B7816120 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol

2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol

Cat. No.: B7816120
M. Wt: 199.68 g/mol
InChI Key: YNHSNBGZZGPSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol ( 1275730-24-9) is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds with structural similarities to this compound, specifically those featuring a chloro-phenyl group linked to an ethanolamine side chain, have been identified as key intermediates in pharmaceutical research . A closely related structural analog has been reported in scientific literature as a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist (Y1RA) . This suggests potential research applications for this chemical class in neuroscience, particularly in studying mechanisms related to receptor modulation . Researchers can leverage this compound as a building block for further chemical synthesis or in exploratory studies investigating receptor-ligand interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(3-chlorophenyl)ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-8(12-5-6-13)9-3-2-4-10(11)7-9/h2-4,7-8,12-13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHSNBGZZGPSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Stereochemical Control of 2 1 3 Chloro Phenyl Ethylamino Ethanol and Its Analogs

Asymmetric Synthesis Methodologies

The synthesis of single-enantiomer compounds from prochiral or racemic precursors is a cornerstone of modern organic chemistry. For phenylethanolamine derivatives, asymmetric methodologies are critical for controlling the stereochemistry at the chiral centers. These methods can be broadly categorized into biocatalytic and chemocatalytic approaches, as well as routes designed for diastereoselective outcomes.

Biocatalytic Approaches for Enantioselective Production

Biocatalysis leverages the inherent chirality of enzymes to perform highly selective chemical transformations. This approach is valued for its efficiency, high selectivity, and operation under mild, environmentally benign conditions.

A primary strategy for producing chiral amino alcohols involves the asymmetric reduction of a prochiral ketone precursor. Enzymes such as alcohol dehydrogenases and engineered ketoreductases are highly effective for this purpose. For instance, the asymmetric synthesis of R-phenylethanolamine can be achieved from aminoacetophenone using the whole cells of Arachnia sp. P163, which produce a suitable alcohol dehydrogenase. nih.gov This biotransformation, carried out with glucose as a cofactor regenerating system, can yield the product with a 65% conversion rate and an exceptional enantiomeric excess (e.e.) of 100%. nih.gov

Similarly, engineered enzymes have been developed for the synthesis of complex chiral amines. nih.gov For example, engineered phenylalanine dehydrogenase and formate (B1220265) dehydrogenase have been co-expressed in recombinant E. coli or Pichia pastoris to achieve nearly quantitative yields and 100% e.e. for certain amino acid products. nih.gov The reduction of a precursor like 2-amino-1-(3-chlorophenyl)ethanone (B8795495) using such a system represents a direct path to the chiral amino alcohol core of the target molecule. Another method involves the chiral oxaborolidine catalyzed borane (B79455) reduction of phenacyl chloride to yield a chiral chloro-alcohol with a high ee (93%-97%), which can then be aminated to produce the final amino-alcohol. taylorfrancis.com

Table 1: Examples of Enzymatic Reduction for Chiral Alcohol Synthesis
Enzyme/SystemSubstrateProductKey OutcomeReference
Alcohol Dehydrogenase from Arachnia sp. P163Aminoacetophenone(R)-Phenylethanolamine65% Conversion, 100% e.e. nih.gov
Engineered Phenylalanine Dehydrogenase2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acidChiral Amino Acid~100% Yield, 100% e.e. nih.gov
Chiral Oxaborolidine/BoranePhenacyl chloride(R)- or (S)-2-Amino-1-phenylethanolHigh Yield, 95% e.e. taylorfrancis.com

Kinetic resolution is a powerful biocatalytic method for separating racemic mixtures. This technique relies on an enzyme that preferentially reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Lipases are commonly used for the kinetic resolution of racemic alcohols and esters. For example, a study involving twenty-five filamentous fungi screened for enantioselective hydrolysis of 1-phenylethyl acetate (B1210297) demonstrated that kinetic resolution can afford products with high enantiomeric excesses, ranging from 82% to 99%. mdpi.com

A prominent enzyme used in this context is Candida antarctica lipase (B570770) B (CALB), which is highly enantioselective in the hydrolysis or transesterification of racemic compounds like 1-phenylethanol. nih.govresearchgate.net A limitation of kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. rsc.org To overcome this, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the unwanted enantiomer. In the DKR of (rac)-1-phenylethanol, CALB is used for the resolution, while a ruthenium catalyst racemizes the unreacted alcohol, enabling a theoretical yield of up to 100% of the desired enantiomerically pure product. nih.gov

Chiral Catalysis in the Synthesis of Phenylethanolamine Derivatives

Alongside biocatalysis, asymmetric chemocatalysis provides robust methods for synthesizing chiral phenylethanolamine derivatives. These methods often employ transition metal complexes with chiral ligands to induce high stereoselectivity.

A highly effective method is the asymmetric transfer hydrogenation of α-amino ketones using ruthenium catalysts. acs.org This approach can convert unprotected α-amino ketone HCl salts into the corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org For instance, the synthesis of phenylephrine (B352888) using a Ru-catalyzed asymmetric transfer hydrogenation resulted in a product with >99.9:0.1 enantiomeric ratio and an 82% yield. acs.org This technology has been successfully applied to synthesize various chloro-substituted phenyl-containing amino alcohols, which are direct analogs of the target compound. acs.org Another strategy involves the hydrogenation of a succinimide (B58015) precursor using a chiral ruthenium complex, which, after hydrolysis, yields the optically active amino alcohol with an excellent enantiomeric excess of 98%. taylorfrancis.com Palladium catalysis has also been utilized for the kinetic resolution of β-alkyl phenylethylamine derivatives through enantioselective C-H olefination, showcasing another advanced catalytic approach. nih.gov

Table 2: Examples of Chiral Catalysis for Phenylethanolamine Derivatives
Catalyst SystemReaction TypeSubstrate TypeKey OutcomeReference
Ruthenium-Catalyst (e.g., Ru-PPhos)Asymmetric Transfer Hydrogenationα-Amino KetonesHigh Yield, >99% e.e. acs.org
Palladium/Boc-L-lle-OHKinetic Resolution (C-H Olefination)β-Alkyl PhenylethylaminesEnantioselective C-H Alkenylation nih.gov
[Ru(η⁵-C₅Ph₅)Cl(CO)₂] / CALBDynamic Kinetic Resolution(rac)-1-Phenylethanol97% Yield, 99.8% e.e. nih.gov

Diastereoselective Synthesis Routes

When a molecule contains multiple stereocenters, such as analogs of 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol, controlling the relative configuration between them (diastereoselectivity) is crucial. Diastereoselective synthesis often involves the use of chiral auxiliaries or substrate-controlled reactions.

One powerful strategy is the use of chiral N-tert-butanesulfinyl aldimines (Ellman's aldimines). The addition of nucleophiles, such as lithium bromoacetylide, to these aldimines proceeds with high diastereoselectivity (from 3:1 to >20:1 dr), allowing for the synthesis of chiral propargylamines. nih.gov This method provides access to a diverse range of chiral building blocks. nih.gov

Another approach involves the diastereoselective reductive amination of pre-functionalized cyclic ketones. For example, highly substituted tetrahydrofurans with three contiguous stereocenters have been prepared from 4-oxofurans on a gram scale. nih.gov In some cases, fusing a second ring, such as a pyrrolidine, to the scaffold via intramolecular reductive amination can invert the configuration at one of the stereocenters relative to the other ring substituents. nih.gov Such strategies are instrumental in building complex molecular architectures with precise stereochemical control.

Classical Resolution Techniques for Racemic Mixtures

Before the widespread availability of asymmetric synthesis, the separation of racemic mixtures was the primary method for obtaining enantiomerically pure compounds. libretexts.org Classical resolution remains a relevant and widely practiced technique, especially on an industrial scale. wikipedia.org The most common method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org

Since diastereomers have different physical properties, such as melting point and solubility, they can be separated by conventional techniques like fractional crystallization. libretexts.orgwikipedia.org For a racemic base like a phenylethanolamine derivative, a chiral acid is used as the resolving agent. libretexts.orglibretexts.org Common chiral acids include (+)-tartaric acid, (-)-mandelic acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org

The process involves forming two diastereomeric salts: for a racemic base (±)-B and a chiral acid (+)-A, the salts formed would be [(+)-B·(+)-A] and [(-)-B·(+)-A]. These salts can then be separated based on their differential solubility in a given solvent. After separation, a simple acid-base reaction, such as treatment with a strong base, is used to liberate the pure enantiomer of the amine and recover the resolving agent. libretexts.org This method was famously used in the synthesis of the drug duloxetine, where racemic alcohol was resolved using (S)-mandelic acid to form a diastereomeric salt that could be isolated by filtration. wikipedia.org

Table of Mentioned Chemical Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
2-Amino-1-(3-chlorophenyl)ethanone
Phenylethanolamine
Aminoacetophenone
(R)-Phenylethanolamine
Phenacyl chloride
1-Phenylethyl acetate
1-Phenylethanol
Phenylephrine
N-tert-butanesulfinyl aldimine
Lithium bromoacetylide
(+)-Tartaric acid
(-)-Mandelic acid
(-)-Malic acid
(+)-Camphor-10-sulfonic acid
Duloxetine
Glucose
Borane

Optimization of Synthetic Pathways for Yield and Purity

One of the key challenges in synthesizing chiral molecules like this compound is controlling the stereochemistry to obtain the desired enantiomer in high purity. Asymmetric synthesis and resolution are common approaches. For instance, the asymmetric reduction of a corresponding ketone precursor is a critical step. Studies on analogous compounds, such as the synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol, have demonstrated the efficacy of biocatalysis. The use of enzymes, for example from Geotrichum candidum, has achieved high enantiomeric excess (ee) of 98% and a yield of 94% in the reduction of the ketone precursor. researchgate.net This highlights the potential of enzymatic methods for producing stereochemically pure intermediates.

The reaction medium also plays a crucial role in optimizing these syntheses. The use of surfactants and natural deep eutectic solvents (NADES) has been shown to enhance the efficiency of whole-cell-catalyzed reductions. For example, in the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, the addition of Tween-20 and a choline (B1196258) chloride:lysine-based NADES significantly improved the product yield to 91.5% at a high substrate concentration of 200 mM. nih.gov This approach addresses the low water solubility of hydrophobic substrates, a common issue in biocatalysis. nih.gov

The optimization of physical parameters such as pH, temperature, and co-substrate concentration is also vital. In the bioproduction of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, the optimal conditions were identified as pH 7.0 and a temperature of 30°C. nih.gov The addition of a co-substrate like isopropanol (B130326) was also found to dramatically increase the product yield. nih.gov Similarly, in the fermentation-based production of 2-phenylethanol, a structurally related compound, adjusting the initial glucose concentration and the type of nitrogen source were critical for maximizing yield. nih.gov

The table below summarizes key findings from studies on the synthesis of analogs of this compound, illustrating the impact of different optimization strategies on yield and purity.

ProductCatalyst/MethodKey Optimization StrategyYield (%)Enantiomeric Excess (ee, %)
(R)-2-chloro-1-(m-chlorophenyl)ethanolGeotrichum candidum (acetone powder)Asymmetric reduction of ketone9498
(R)-2-chloro-1-(3-chlorophenyl)ethanolRecombinant E. coli with carbonyl reductase and SyGDHWhole-cell biocatalysis with coenzyme regeneration in a biphasic system99.2>99.9
(R)-1-[3-(Trifluoromethyl)phenyl]ethanolRecombinant E. coli with carbonyl reductaseAddition of Tween-20 and a natural deep eutectic solvent (NADES)91.5>99.9
(S)-2-chloro-1-(3-hydroxyphenyl)ethanolKetoreductase from Lactobacillus kefiriEnzymatic catalysis>99 (conversion rate)100

These examples demonstrate that a multi-faceted approach, combining catalyst selection, reaction engineering, and medium optimization, is essential for achieving high yields and purities in the synthesis of this compound and its analogs. The principles derived from the synthesis of structurally similar chiral alcohols provide a strong foundation for developing robust and efficient manufacturing processes for this specific compound.

Molecular and Electronic Structure Elucidation of 2 1 3 Chloro Phenyl Ethylamino Ethanol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the precise connectivity and electronic environment of atoms within a molecule. For 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be employed for a full structural assignment.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 3-chlorophenyl ring would appear in the downfield region, typically between 7.2 and 7.4 ppm, with splitting patterns dictated by their meta and ortho relationships. The methine proton (CH) adjacent to both the phenyl ring and the nitrogen atom would likely present as a quartet around 3.5-4.0 ppm, coupled to the methyl protons. The methyl (CH₃) protons of the ethyl group attached to the phenyl ring would be a doublet at approximately 1.4-1.6 ppm. rsc.org The methylene (B1212753) protons of the ethanolamine (B43304) moiety (NCH₂CH₂OH) would exhibit more complex signals due to their diastereotopic nature and coupling to each other and the neighboring protons. The N-CH₂ protons are expected around 2.6-2.9 ppm, while the O-CH₂ protons would be shifted further downfield to about 3.6-3.8 ppm. hmdb.cahmdb.ca The hydroxyl (OH) and amine (NH) protons would appear as broad singlets, and their chemical shifts can vary depending on solvent and concentration; their signals can be confirmed by D₂O exchange. merckmillipore.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons would generate several signals in the 120-145 ppm range, with the carbon bearing the chlorine atom being significantly deshielded. rsc.org The benzylic methine carbon is anticipated to resonate around 60-70 ppm. The methyl carbon of the 1-(3-chlorophenyl)ethyl group is expected at approximately 20-25 ppm. rsc.org For the ethanolamine portion, the N-CH₂ carbon signal would likely appear in the 45-55 ppm region, and the O-CH₂ carbon would be in the 60-65 ppm range. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides predicted NMR data based on analogous structures.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CHs 7.2 - 7.4 (m) 123 - 135
C-Cl - ~134
Ar-C - ~147
CH-N 3.5 - 4.0 (q) 60 - 70
CH₃ 1.4 - 1.6 (d) 20 - 25
N-CH₂ 2.6 - 2.9 (m) 45 - 55
O-CH₂ 3.6 - 3.8 (m) 60 - 65
NH Broad singlet -

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, indicative of hydrogen bonding. rsc.orgnih.gov C-H stretching vibrations from the aromatic ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. rsc.org A strong C-O stretching band should be visible around 1050-1150 cm⁻¹. nih.gov The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range. Finally, the C-Cl stretch will be present in the fingerprint region, usually between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring-breathing" mode around 1000 cm⁻¹, would be prominent. C-H and C-C backbone stretches would also be visible.

Table 2: Predicted IR Absorption Frequencies for this compound This interactive table summarizes key expected vibrational modes.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H / N-H Stretching 3300 - 3500 Broad, Strong
Aromatic C-H Stretching 3000 - 3100 Medium
Aliphatic C-H Stretching 2850 - 2960 Medium-Strong
Aromatic C=C Stretching 1450 - 1600 Medium-Variable
C-O Stretching 1050 - 1150 Strong
C-N Stretching 1020 - 1250 Medium

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄ClNO), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS). The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the cleavage of the C-C bond between the benzylic carbon and the ethylaminoethanol (B8294368) side chain, leading to a prominent fragment ion corresponding to the 1-(3-chlorophenyl)ethyl cation. Another significant fragmentation would be the loss of a hydroxyl group or a water molecule.

Chiroptical Properties and Stereochemical Determination

The compound this compound possesses a stereogenic center at the carbon atom bonded to the 3-chlorophenyl group, the methyl group, the nitrogen atom, and a hydrogen atom. This means the compound can exist as a pair of enantiomers, (R)- and (S)-2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol.

The presence of chirality would be confirmed by measuring the optical rotation of a purified enantiomer using a polarimeter. An enantiomerically pure sample would rotate the plane of polarized light, while a racemic mixture (an equal mixture of both enantiomers) would be optically inactive.

Circular Dichroism (CD) spectroscopy could also be employed to study the chiroptical properties. The aromatic chromophore in the vicinity of the chiral center would be expected to give rise to characteristic CD signals (Cotton effects) in the UV region, which could potentially be used to assign the absolute configuration by comparing experimental spectra with theoretical calculations.

Crystal Structure Analysis and Conformation

As of the current literature survey, there is no published crystal structure for this compound. However, if single crystals could be grown, X-ray crystallography would provide the most definitive three-dimensional structure.

Such an analysis would confirm the atomic connectivity and provide precise bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the 3-chlorophenyl ring relative to the side chain. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing arrangement. The presence of both hydrogen bond donors (OH, NH) and acceptors (N, O) suggests that a robust hydrogen-bonding network would be a key feature of its crystal lattice.

Research on this compound Remains Undisclosed

Comprehensive searches for preclinical, in vitro research detailing the biological and molecular mechanisms of the chemical compound This compound have yielded no publicly available scientific literature. Despite targeted inquiries into its potential interactions with various receptor systems and enzymes, no studies were identified that specifically investigate this compound's activities.

Consequently, information regarding its receptor binding profile, including potential interactions with adrenergic, neuropeptide Y, or cannabinoid receptors, is not available in the public domain. Similarly, there is no accessible research on its effects on other G-Protein Coupled Receptors (GPCRs).

Furthermore, investigations into the compound's potential enzymatic modulation have not uncovered any studies. Specifically, no data exists concerning its capacity to inhibit or activate cholinesterase enzymes such as acetylcholinesterase or butyrylcholinesterase.

The absence of published research prevents a detailed discussion of the biological target identification and molecular mechanism studies for this compound as outlined. The scientific community has not, to date, published findings on the specific preclinical, in vitro assays requested.

Biological Target Identification and Molecular Mechanism Studies Pre Clinical, in Vitro

Enzyme Inhibition and Activation Assays

Cyclooxygenase (COX) Enzyme Inhibition

A thorough search of scientific databases and literature archives did not yield any studies investigating the inhibitory effects of 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol on cyclooxygenase (COX) enzymes. There is no available data on its potential to inhibit COX-1 or COX-2, nor any information regarding its mechanism of action on these enzymes.

Inhibition of Other Relevant Enzyme Systems

No research was identified that examined the inhibitory activity of this compound on other relevant enzyme systems in in vitro models. Consequently, there are no findings on its potential interactions with other enzymes that might be relevant to its biological activity profile.

Ion Channel Modulation Studies

There are no publicly available studies detailing the effects of this compound on ion channel function. Research into its potential to modulate the activity of various ion channels, such as sodium, potassium, or calcium channels, has not been reported in the scientific literature.

Cellular Pathway Perturbations in In Vitro Models

No in vitro studies were found that describe how this compound may perturb cellular pathways. Information regarding its impact on signaling cascades, gene expression, or other cellular processes in cultured cell models is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Chloro-phenyl Substitution on Biological Activity

The substitution pattern on the phenyl ring is a key determinant of the biological activity and selectivity of phenylethanolamine compounds. The presence and position of a chlorine atom, as seen in the 3-chloro-phenyl moiety, significantly modulate the molecule's pharmacological profile.

Halogen substitution on the phenyl ring is a common strategy in drug design. For instance, replacing catechol hydroxyl groups with chlorine atoms can retain beta-blocking activity. scribd.com The specific position of the substituent is critical; for example, para-substitution on the aromatic ring has been shown to yield cardioselective drugs in some phenylethanolamine series. nih.gov In a study of N-(substituted phenyl)-2-chloroacetamides, molecules with a halogenated para-substituted phenyl ring were among the most active, a fact attributed to high lipophilicity which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

However, the effect of substitution is highly context-dependent. In a series of β-phenethylamine (β-PEA) derivatives studied for their ability to inhibit dopamine (B1211576) (DA) reuptake, compounds with a substituted phenyl group at the aromatic position showed greatly reduced inhibitory activity compared to those with an unsubstituted phenyl ring. nih.gov This suggests that while the chloro-substitution is a critical feature, its contribution to activity can be either positive or negative depending on the specific biological target and the other structural features of the molecule. The nature and position of substituents on the aromatic ring are known to influence the potency of beta-blockade. nih.gov

Table 1: Effect of Phenyl Ring Substitution on Biological Activity in Related Compounds

Compound Class Substitution Observed Effect on Activity Reference
Aryl- or Heteroaryl-oxypropanolamines Para-substitution on aromatic ring Yielded cardioselective drugs nih.gov
Aryl Ethanolamines Replacement of catechol hydroxyl with chlorine Retains beta-blocking activity scribd.com
N-(substituted phenyl)-2-chloroacetamides Halogenated p-substituted phenyl ring High activity, attributed to high lipophilicity nih.gov

Role of the Ethylamino and Ethanol (B145695) Moieties in Target Binding

The side chain, consisting of the ethylamino and ethanol groups, is fundamental to the molecule's ability to bind to its target, often playing a direct role in receptor interaction. For phenylethanolamines targeting adrenergic receptors, a secondary amine in the side chain is considered essential for receptor stimulation. nih.gov Similarly, for optimal beta-blocking activity, a secondary amine on the nitrogen atom is required, as N,N-disubstitution tends to decrease this activity. scribd.com

The ethanol moiety, specifically the hydroxyl (-OH) group, is also of paramount importance. This hydroxyl group often participates in crucial hydrogen bonding with amino acid residues on the receptor surface, anchoring the ligand in the binding pocket. youtube.com The two-carbon chain separating the phenyl ring from the amino group is also deemed essential for activity in many beta-blockers. scribd.com Any substitution at the alpha-carbon of the phenylethanolamine side chain typically leads to a decrease or suppression of beta-adrenergic activity. nih.gov

In studies of other phenethylamine (B48288) derivatives, the nature of the alkylamine portion was also found to be significant. For instance, in a series of dopamine reuptake inhibitors, compounds with smaller ring-sized structures at the alkylamine position showed stronger inhibitory activities. nih.govnih.gov This highlights the sensitivity of receptor binding to the steric and electronic properties of the entire side chain.

Stereochemical Influence on Pharmacological Activity

Chirality plays a pivotal role in the pharmacological activity of many drugs, as biological targets like receptors and enzymes are themselves chiral. researchgate.netnih.gov The compound 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol has a chiral center at the carbon bearing the hydroxyl group and the substituted phenyl ring. The specific three-dimensional arrangement (stereochemistry) of these groups can lead to significant differences in activity between enantiomers.

It is a well-established principle for many beta-adrenergic receptor ligands that the stereochemical configuration is critical. For optimal beta-blocking activity, the carbon of the side chain that bears the hydroxyl group must possess the S-configuration. scribd.com The corresponding R-configuration is generally less active, a difference attributed to the precise orientation of the hydroxyl group, which must be correctly positioned to form a hydrogen bond with the receptor. youtube.com

This stereoselectivity is demonstrated in related compounds. For example, in a study of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride, the (-) enantiomer significantly inhibited histamine-induced bronchoconstriction, whereas the (+) enantiomer showed no effect. nih.gov Similarly, docking simulations of another phenethylamine derivative with the human dopamine transporter (hDAT) showed that the (S)-form formed a more stable binding interaction than the (R)-form. nih.gov

Table 2: Stereoselectivity in Phenylethanolamine Derivatives

Compound/Class Active Enantiomer/Configuration Biological Context Reference
Beta-Blockers (general) S-configuration at the hydroxyl-bearing carbon Optimal beta-blocking activity scribd.com
Beta-Blockers (general) R-configuration at the hydroxyl-bearing carbon Less active youtube.com
A phenethylamine derivative (S)-form More stable binding to hDAT in docking simulations nih.gov
2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol HCl (-)-enantiomer Inhibition of bronchoconstriction nih.gov

Ligand Efficiency and Lipophilicity Considerations in Analog Design

In the process of designing new analogs, medicinal chemists often use metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) to guide optimization. nih.gov Lipophilicity, often measured as clogP (the calculated logarithm of the partition coefficient), is a critical property influencing absorption, distribution, metabolism, and excretion (ADME).

High lipophilicity can enhance a molecule's ability to cross cell membranes, which can be beneficial for reaching intracellular targets. nih.gov However, for some drug classes, increased lipophilicity is negatively correlated with selectivity. For instance, the β1-selectivity of certain adrenergic antagonists is strongly and negatively correlated with their lipophilicity. nih.gov

Lipophilic Efficiency (LipE), which relates potency to lipophilicity (LipE = pIC50 - clogP), is a valuable metric for optimizing these competing properties. While a LipE greater than 5 and a clogP between 2 and 3 are often cited as ideal for promising drug candidates, these thresholds may not apply to all target classes. nih.gov For a series of P-glycoprotein inhibitors, for example, most compounds that entered clinical trials had LipE values between 2 and 3. nih.gov Designing analogs of this compound would require a careful balance of potency and physicochemical properties to achieve a desirable pharmacological profile. Small structural changes, such as the addition of single atoms or small functional groups, can lead to large and beneficial increases in LipE. nih.gov

Derivatization Strategies and Their Effects on Target Affinity and Selectivity

Derivatization, or the strategic modification of a lead compound's structure, is a cornerstone of medicinal chemistry used to enhance target affinity, improve selectivity, and optimize pharmacokinetic properties. wikipedia.orgnih.gov For phenylethanolamine-based structures, several derivatization strategies have proven effective.

One common approach is to modify the terminal amino group. Attaching specific moieties, such as 3,4-dimethoxyphenylethyl or acylamino-alkyl groups, to the nitrogen of the side chain has been shown to improve the cardioselectivity of beta-blockers. nih.gov Another strategy involves modifying the phenyl ring. The synthesis of phenethanolamine aniline (B41778) agonists, where an aniline ring substituted with a benzoic acid or pyridyl carboxylate was added, resulted in analogs with high potency and selectivity for the β3 adrenergic receptor over β1 and β2 receptors. nih.gov

Table 3: Examples of Derivatization Strategies in Phenylethanolamines

Derivatization Site Modification Resulting Effect Reference
Terminal Amino Group Attachment of 3,4-dimethoxyphenylethyl or acylamino-alkyl moieties Improved cardioselectivity nih.gov
Phenyl Ring Addition of a meta-substituted aniline ring with a carboxylate High potency and selectivity for β3-AR nih.gov
General Scaffold Substitution at various points on the phenethylamine core Creates diverse drug classes (stimulants, hallucinogens, etc.) wikipedia.org

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol, DFT calculations can predict a variety of fundamental properties that govern its reactivity and stability. Methodologies such as the B3LYP functional combined with a basis set like 6-311G(d,p) are commonly employed for such analyses on related organic molecules. nih.gov

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these frontier orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, and positive potential around the hydrogen atoms of the amine and hydroxyl groups. These maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. google.com DFT calculations also allow for the optimization of the molecule's geometry to its lowest energy conformation and the simulation of its vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation. nih.gov

Table 1: Potential DFT-Calculated Properties for this compound
PropertyDescriptionTypical Application
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalPredicting susceptibility to electrophilic attack
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalPredicting susceptibility to nucleophilic attack
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability
Molecular Electrostatic Potential (MEP)3D map of electrostatic potential on the molecular surfaceIdentifying sites for non-covalent interactions
Optimized GeometryLowest energy 3D structure of the moleculeFoundation for all other computational analyses
Vibrational FrequenciesCalculated IR and Raman spectraStructural confirmation against experimental data

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. For this compound, which is structurally related to known bioactive agents like phenylethanolamine, docking studies could be employed to screen for potential biological targets. wikipedia.org Studies on similar β-phenethylamine derivatives have successfully used docking to investigate interactions with targets like the human dopamine (B1211576) transporter (hDAT). nih.govnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. Software like AutoDock or Smina can be utilized for this purpose. nih.gov The results of a docking simulation provide a binding score (e.g., in kcal/mol) and a predicted binding pose, which details the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between the ligand and the protein's amino acid residues. For instance, the hydroxyl and amino groups of this compound would be expected to form hydrogen bonds with polar residues in a binding pocket, while the chlorophenyl group could engage in hydrophobic or halogen-bonding interactions. These predicted interactions are crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs. nih.govnih.gov

Molecular Dynamics Simulations to Elucidate Binding Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com An MD simulation of this compound complexed with a potential protein target would reveal the stability of the docked pose and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govberkeley.edu

Starting from the best-docked pose, the system is solvated in a water box with appropriate ions and subjected to a simulation lasting from nanoseconds to microseconds. During the simulation, the trajectory of each atom is calculated based on a force field. Analysis of the trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) of the protein and ligand atoms can be monitored to see if the complex remains stable or if the ligand dissociates.

Conformational Flexibility: Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. plos.org

Interaction Dynamics: The persistence of specific hydrogen bonds or other interactions observed in docking can be assessed over time. mdpi.com

MD simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition, including induced-fit mechanisms where the protein changes conformation to better accommodate the ligand. berkeley.edu This information is critical for accurately estimating binding free energies and understanding the allosteric effects of ligand binding. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. berkeley.edu If a set of phenylethanolamine analogs, including this compound, were synthesized and tested for a specific biological activity, QSAR could be used to build a predictive model.

The first step in QSAR is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies from quantum chemical calculations.

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. youtube.complos.org

Table 2: Common Descriptor Classes in QSAR Modeling
Descriptor ClassExamplesInformation Encoded
ElectronicPartial charges, Dipole moment, HOMO/LUMO energiesElectron distribution and reactivity
StericMolecular volume, Surface area, Molar refractivitySize and shape of the molecule
HydrophobicLogP, Water solubilityBehavior in aqueous vs. lipid environments
TopologicalConnectivity indices, Wiener indexAtomic connectivity and branching

Virtual Screening and Ligand-Based Drug Design Methodologies

When the 3D structure of a biological target is unknown, ligand-based drug design methodologies become essential. These approaches leverage the knowledge of existing active compounds to find new ones. Virtual screening is a key technique in this context, where large databases of chemical compounds are computationally searched to identify molecules with a high probability of having the desired biological activity.

One common ligand-based virtual screening method is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. It is typically generated by aligning a set of known active molecules and identifying their common features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. Once a pharmacophore model is built based on active phenylethanolamine derivatives, it can be used as a 3D query to rapidly screen millions of compounds, filtering for those that match the pharmacophore features. nih.gov

Another approach is 2D/3D similarity searching . This method uses a known active molecule, such as a potent phenylethanolamine analog, as a template. The algorithm then searches a database for molecules that are structurally similar to the template, based on fingerprint similarity (2D) or shape and electrostatic similarity (3D). These methods are based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov Both pharmacophore modeling and similarity searching are powerful tools for enriching hit lists in the early stages of drug discovery, allowing researchers to focus experimental resources on the most promising candidates. plos.org

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity and Chiral Analysis

Chromatography is the cornerstone for assessing the purity and chiral identity of "2-[1- (3-Chloro-phenyl)-ethylamino]-ethanol." The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability, as well as the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. nih.gov For a non-volatile molecule like "2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol," reversed-phase HPLC is the standard method for purity assessment and quantification.

Chiral HPLC is essential for separating the enantiomers of "this compound," as they are physically and chemically identical in an achiral environment but can have significantly different pharmacological effects. phenomenex.comchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most popular and successful for a broad range of chiral compounds. nih.govchromatographyonline.comphenomenex.com The selection of the appropriate CSP and mobile phase is typically determined through a screening process. chromatographyonline.com

Key aspects of chiral method development include:

Stationary Phase Selection : Screening columns with different polysaccharide backbones (amylose vs. cellulose) and various selectors is critical, as the fit between the analyte and the CSP's chiral cavities or interaction sites dictates the separation. chromatographyonline.com

Mobile Phase Composition : Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) or polar organic modes can be effective. nih.gov The choice of mobile phase and the use of acidic or basic additives can dramatically affect retention, peak shape, and enantioselectivity, particularly for basic compounds like amines. researchgate.net

Temperature : Column temperature is a critical parameter that can influence the thermodynamics of the chiral recognition process and, therefore, the selectivity. chromatographyonline.com

Table 1: Illustrative HPLC and Chiral HPLC Screening Conditions

ParameterPurity Analysis (Reversed-Phase)Chiral Analysis (Normal Phase)Chiral Analysis (Reversed-Phase)
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)Cellulose-based CSP (e.g., 4.6 x 250 mm, 5 µm)Immobilized Polysaccharide-based CSP
Mobile PhaseAcetonitrile : 20 mM Phosphate Buffer (pH 3.0)n-Hexane : Ethanol (B145695) (90:10, v/v) with 0.1% DiethylamineMethanol : Water (60:40, v/v)
Flow Rate1.0 mL/min1.0 mL/min0.5 mL/min
DetectionUV at 220 nmUV at 220 nmUV at 220 nm
Temperature25 °C25 °C30 °C

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While "this compound" itself has low volatility due to its polar amine and hydroxyl groups, it can be analyzed by GC-MS after a derivatization step. shimadzu.com Derivatization converts the polar functional groups into less polar, more volatile moieties, and it improves chromatographic peak shape and mass spectral characteristics. shimadzu.commaps.org

A common approach for amines is trifluoroacetyl (TFA) derivatization. shimadzu.commaps.orgresearchgate.net The resulting derivative is more volatile and less prone to adsorption on the GC column. shimadzu.com The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization (EI). mdpi.com Characteristic fragments for phenylethylamine derivatives often arise from the cleavage of the Cα-Cβ bond. mdpi.com This technique is particularly useful for identifying and quantifying volatile impurities or related substances.

Table 2: Typical GC-MS Analysis Parameters after Derivatization

ParameterCondition
Derivatization AgentTrifluoroacetic anhydride (B1165640) (TFAA)
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 280 °C at 15 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-550 amu

UHPLC-MS combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov UHPLC systems use columns packed with sub-2 µm particles, which provides significantly higher resolution and faster analysis times compared to conventional HPLC. researchgate.netresearchgate.net This enhanced performance is particularly valuable for complex analyses, such as profiling low-level impurities or identifying metabolites. nih.govnih.gov

For "this compound," a UHPLC-MS/MS method would be the premier choice for trace-level quantification in complex matrices and for metabolite characterization. researchgate.netresearchgate.net The high resolving power can separate the parent compound from structurally similar impurities and metabolites, while the mass spectrometer provides definitive identification and quantification. nih.gov

Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis (CE) is an alternative and complementary technique to HPLC for chiral separations. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. nih.gov The separation is based on the differential migration of analytes in an electric field.

For chiral separations of basic compounds like "this compound," a chiral selector is added to the background electrolyte (BGE). bio-rad.comspringernature.com Cyclodextrins (CDs) are the most commonly used chiral selectors in CE. springernature.comsci-hub.box The enantiomers form transient, diastereomeric inclusion complexes with the CD, which have different effective mobilities, leading to their separation. sci-hub.box Ligand-exchange mechanisms using a metal complex as a chiral selector can also be employed for amino alcohols. nih.gov

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectrophotometry can be used for the quantification of "this compound" in solution, provided no interfering substances are present. The presence of the chlorophenyl group acts as a chromophore, which absorbs UV light. Aromatic amines typically show absorbance in the UV range. researchgate.net A calibration curve can be constructed by plotting absorbance versus concentration to determine the concentration of an unknown sample. researchgate.net Difference UV spectrophotometry, which measures absorbance changes with pH, can enhance selectivity for determining aromatic amines in complex mixtures. rsc.orgrsc.org While not as selective as chromatographic methods, UV-Vis is a simple and rapid technique for concentration measurements in pure samples or for dissolution testing.

Metabolite Identification and Profiling in In Vitro Systems

Understanding the metabolic fate of a compound is a critical part of its development. In vitro systems, such as human liver microsomes or recombinant enzymes, are used to simulate the metabolic processes that occur in the body. The primary enzyme family responsible for metabolizing many pharmaceutical compounds is Cytochrome P450. For phenylethanolamine-type structures, other enzymes like phenylethanolamine N-methyltransferase (PNMT) could also be involved in specific metabolic pathways. nih.govnih.gov

The analytical workflow for metabolite identification typically involves:

Incubating "this compound" with an in vitro system (e.g., liver microsomes) and necessary cofactors.

Quenching the reaction and preparing the sample.

Analyzing the sample using a high-sensitivity technique, almost exclusively UHPLC coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). nih.govresearchgate.net

UHPLC-MS/MS analysis allows for the detection of potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, N-dealkylation, glucuronidation). The fragmentation patterns obtained from MS/MS spectra help to elucidate the structure of the newly formed metabolites.

Pre Clinical Pharmacological Screening and Mechanistic Investigations in Vitro/in Vivo Models, Excluding Human/clinical

In Vitro Cellular Assays for Functional Activity (e.g., EC50, IC50 determination)

No publicly available data exists regarding the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol in any in vitro cellular assay.

Enzyme Activity Assays in Biochemical Systems

There is no information in the public domain detailing the effects of this compound on the activity of specific enzymes in biochemical assays.

Receptor Occupancy Studies (Pre-clinical Models)

No studies detailing the receptor occupancy of this compound in pre-clinical models have been identified.

Assessment of Selectivity and Potency against Multiple Targets

Information regarding the selectivity and potency of this compound against a panel of biological targets is not available in published literature.

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical In Vitro Models

There are no publicly accessible pre-clinical in vitro ADME studies for this compound.

Biological Activities Investigated in Pre-clinical Settings (e.g., antimicrobial, anti-inflammatory, neuroprotective, anticonvulsant, antitubercular)

No pre-clinical investigations into the antimicrobial, anti-inflammatory, neuroprotective, anticonvulsant, or antitubercular activities of this compound have been found in the available literature.

Advanced Research Directions and Future Perspectives

Exploration of Novel Biological Targets for 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol Analogs

The β-amino alcohol framework is a privileged scaffold found in numerous biologically active compounds. nih.govresearchgate.net Analogs of this compound hold potential for interacting with a wide array of biological targets beyond their initial design parameters. The exploration of these novel targets is a key area for future research.

Structure-activity relationship (SAR) studies are fundamental to this exploration. By systematically modifying the structure of this compound—for instance, by altering the substitution pattern on the phenyl ring, changing the length of the ethylamino chain, or modifying the ethanol (B145695) group—researchers can create a library of analogs. These analogs can then be screened against diverse biological targets. For example, β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory conditions like severe sepsis. nih.gov

Kinases represent another promising class of targets. nih.gov With over 70 small molecule kinase inhibitors approved by the U.S. FDA, the therapeutic potential of targeting kinases is well-established. nih.govmdpi.com The ATP-binding site of kinases, while conserved, has subtle differences that can be exploited by specifically designed small molecules. mdpi.com Analogs of this compound could be designed to fit into the ATP-binding pocket of specific kinases, potentially leading to new treatments for cancer or autoimmune diseases. nih.govacs.org

Furthermore, computational methods such as inverted virtual screening can be employed to identify potential protein targets. nih.gov This approach involves docking the structure of the compound or its analogs against a large database of protein structures to predict binding affinities. nih.gov For instance, similar β-amino alcohol derivatives derived from eugenol (B1671780) have been predicted to target acetylcholinesterase and insect odorant-binding proteins, suggesting potential applications as insecticides. nih.gov

Table 1: Potential Novel Biological Targets for Analogs

Target Class Specific Example(s) Potential Therapeutic Area Rationale
Receptors Toll-like Receptor 4 (TLR4) Sepsis, Inflammatory Diseases Known β-amino alcohol derivatives inhibit TLR4 signaling. nih.gov
Enzymes Protein Kinases (e.g., Abl, EGFR) Cancer, Autoimmune Disorders Kinase inhibitors are a major class of therapeutics; the scaffold could be adapted. nih.govmdpi.com
Enzymes Acetylcholinesterase (AChE) Neurodegenerative Diseases, Insecticides Similar scaffolds have shown affinity for AChE in computational models. nih.gov
Other Proteins Insect Odorant-Binding Proteins Pest Management Inverted virtual screening suggests this as a potential target class. nih.gov

Development of Targeted Delivery Systems (Theoretical Approaches)

While a potent and selective molecule is crucial, its efficacy can be limited by its physicochemical properties and biodistribution. The development of targeted delivery systems for compounds like this compound is a critical area of future research, aiming to enhance therapeutic efficacy and reduce potential side effects. nih.gov

One theoretical approach involves the use of nanocarriers. Lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are particularly attractive. nih.gov These systems can encapsulate hydrophobic small molecules, improving their solubility and stability in biological fluids. For a compound like this compound, encapsulation could protect it from premature metabolism and control its release profile. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, such as tumor cells that overexpress a particular receptor. nih.gov

Polymeric nanoparticles and dendrimers offer another avenue for targeted delivery. nih.gov These systems can be engineered to release the drug in response to specific stimuli present in the target microenvironment, such as changes in pH or the presence of certain enzymes. This "smart" delivery approach could maximize the drug concentration at the site of action while minimizing exposure to healthy tissues.

Table 2: Theoretical Targeted Delivery Systems

Delivery System Mechanism of Action Potential Advantages
Liposomes Encapsulation in a lipid bilayer; can be surface-functionalized. Improved solubility, protection from degradation, potential for passive and active targeting. nih.gov
Polymeric Nanoparticles Drug is dissolved, entrapped, or encapsulated within a polymer matrix. Controlled release, can be designed for stimuli-responsive delivery (e.g., pH, temperature). nih.gov
Solid Lipid Nanoparticles (SLNs) Drug incorporated into a solid lipid core. High stability, controlled release, good biocompatibility. nih.gov
Dendrimers Highly branched, well-defined macromolecules with a central core. Precise control over size and surface chemistry, high drug-loading capacity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Table 3: Applications of AI/ML in Compound Development

AI/ML Application Description Impact on Research
Generative Models Algorithms create novel molecular structures based on learned chemical patterns. elsevier.com De novo design of potent and specific analogs.
Property Prediction ML models forecast physicochemical and biological properties (e.g., ADME, toxicity). verisimlife.com Early-stage filtering of unpromising candidates.
QSAR Modeling Statistical models that relate chemical structure to biological activity. elsevier.com Guides lead optimization by identifying key structural features.
Synthetic Route Prediction AI tools suggest efficient synthetic pathways for novel compounds. elsevier.com Accelerates the "make" phase of the research cycle.

Advancements in Asymmetric Synthesis for Scalable Production

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, the development of efficient and scalable methods for asymmetric synthesis is crucial for both research and potential future commercialization. The β-amino alcohol motif is a key target for synthetic chemists. acs.orgwestlake.edu.cn

Recent advancements focus on catalytic asymmetric reactions that can produce enantiomerically pure β-amino alcohols from simple, readily available starting materials. westlake.edu.cn One promising strategy is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which can construct the two adjacent chiral centers of the β-amino alcohol core with high stereoselectivity. westlake.edu.cn Another innovative approach involves a multi-catalytic system using a photocatalyst and a chiral copper catalyst to achieve enantioselective C-H amination of alcohols, directly converting a C-H bond into a C-N bond with high precision. nih.gov

These modern synthetic methods offer significant advantages over classical approaches, which often require multiple steps and the use of stoichiometric chiral auxiliaries. researchgate.netacs.org By developing a robust and scalable asymmetric synthesis, researchers can ensure a reliable supply of the desired enantiomer of this compound and its analogs for extensive biological evaluation. The ability to produce the compound on a larger scale is a critical step in translating a promising laboratory finding into a viable therapeutic candidate. westlake.edu.cn

Role in Chemical Biology Probes and Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives can be valuable tools for chemical biology research. By modifying the core structure, it can be converted into a chemical probe to study biological pathways and validate drug targets.

One approach is to create a photoaffinity label. This involves incorporating a photoreactive group (e.g., an azirine or benzophenone) into the molecule. When the probe binds to its target protein, it can be irreversibly cross-linked upon exposure to UV light. Subsequent proteomic analysis can then identify the specific protein target, providing direct evidence of the compound's mechanism of action.

Another strategy is to develop a fluorescent probe. By attaching a fluorophore to a part of the molecule that does not interfere with its binding, researchers can visualize the compound's localization within cells using fluorescence microscopy. This can provide valuable information about its uptake, distribution, and interaction with subcellular organelles.

These chemical biology tools are instrumental in elucidating the complex interactions between small molecules and biological systems. The development of probes based on the this compound scaffold could significantly advance our understanding of the pathways it modulates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination of 3-chloroacetophenone with ethanolamine, using catalysts like palladium or nickel under hydrogen gas (1–3 atm). Solvents such as ethanol or dichloromethane are critical for solubility, while temperature control (50–80°C) prevents side reactions like over-reduction . Base additives (e.g., triethylamine) neutralize acidic byproducts. For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the ethylamino-ethanol backbone and chlorine substitution patterns. Gas chromatography (GC) with mass spectrometry (GC-MS) assesses purity (>95% by area normalization). Fourier-transform infrared (FTIR) spectroscopy verifies functional groups (e.g., -OH at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (expected m/z for C₁₀H₁₅ClNO: 200.0843) .

Q. What safety protocols are essential when handling chlorinated intermediates during synthesis?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, goggles) to avoid inhalation/contact with volatile chlorinated compounds. Store intermediates in airtight containers labeled with hazard codes (e.g., GHS07 for irritants). Neutralize waste with 10% sodium bicarbonate before disposal. Adhere to institutional Chemical Hygiene Plans, including emergency shower/eyewash access .

Advanced Research Questions

Q. How can computational methods predict and optimize reaction pathways for this compound’s derivatives?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and energy barriers for amination steps. Tools like Gaussian or ORCA simulate reaction thermodynamics, while machine learning (ML) algorithms (e.g., neural networks) trained on reaction databases (Reaxys) can propose solvent/catalyst combinations. Validate predictions with microreactor experiments to test scalability .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous chlorophenyl-ethanolamines?

  • Methodological Answer : Conduct meta-analyses of literature data to identify confounding variables (e.g., cell line variability, assay conditions). Reproduce key studies under standardized protocols (e.g., MTT assays for cytotoxicity at 24–48 hr exposures). Use enantiomerically pure samples to isolate stereochemical effects, as impurities in racemic mixtures often skew dose-response curves .

Q. How do advanced spectroscopic techniques (e.g., 2D-NMR) elucidate intramolecular interactions affecting stability?

  • Methodological Answer : Perform NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between the ethylamino group and chlorophenyl ring, which may indicate intramolecular hydrogen bonding. Dynamic NMR studies (variable-temperature ¹H NMR) reveal conformational flexibility. Pair with X-ray crystallography (if crystals are obtainable) to correlate solution-state dynamics with solid-state packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.